Ortho-Carboxylate Topology Enables Distinct Synthetic Access to 6H-Dibenzo[b,d]pyran-6-one Scaffolds
The ortho-carboxylic acid arrangement in 2-(4-hydroxyphenyl)benzoic acid permits intramolecular oxidative lactonization to form the 6H-dibenzo[b,d]pyran-6-one core—a privileged scaffold in bioactive natural products and pharmaceuticals . In contrast, the para-carboxylate isomer 4-(4-hydroxyphenyl)benzoic acid (CAS 58574-03-1) cannot undergo intramolecular cyclization and requires alternative synthetic strategies to access analogous benzochromenone structures, adding two or more synthetic steps [1].
| Evidence Dimension | Synthetic accessibility to 6H-dibenzo[b,d]pyran-6-one scaffold |
|---|---|
| Target Compound Data | Intramolecular lactonization via oxidative C–O bond formation (single-step conversion feasible) |
| Comparator Or Baseline | 4-(4-Hydroxyphenyl)benzoic acid (CAS 58574-03-1): Intramolecular cyclization precluded by para-carboxylate geometry |
| Quantified Difference | ≥2 additional synthetic steps required for comparator to access analogous benzochromenone scaffold |
| Conditions | Oxidative lactonization conditions (e.g., Pd catalysis, hypervalent iodine reagents); inferred from established ortho-biaryl carboxylic acid cyclization literature |
Why This Matters
Procurement of the ortho isomer eliminates ≥2 synthetic steps for dibenzopyranone scaffold construction, reducing labor, material costs, and yield losses.
- [1] Chemistry StackExchange. Synthesis of 4-(4-hydroxyphenyl)benzoic acid and comparative reactivity discussion. View Source
